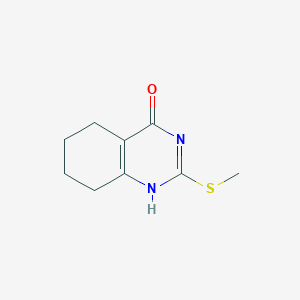

2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Description

Chemical Identity and Classification within Heterocyclic Compounds

This compound belongs to the quinazolinone class of heterocyclic compounds, which are characterized by a bicyclic structure consisting of a benzene ring fused with a pyrimidine ring containing a carbonyl group. The compound possesses the molecular formula C₉H₁₂N₂OS and a molecular weight of 196.268 daltons. Its Chemical Abstracts Service number is 34170-21-3, providing a unique identifier for this specific molecular structure.

The structural classification of this compound places it within the 4(3H)-quinazolinone category, where the carbonyl group is positioned at the 4-position of the quinazoline ring system. The presence of the methylthio group at the 2-position and the tetrahydro substitution pattern in the benzene ring portion creates a partially saturated heterocyclic system that significantly influences the compound's chemical and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂N₂OS |

| Molecular Weight | 196.268 g/mol |

| Chemical Abstracts Service Number | 34170-21-3 |

| International Union of Pure and Applied Chemistry Name | 2-(methylsulfanyl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one |

| Classification | 4(3H)-Quinazolinone derivative |

Within the broader context of heterocyclic chemistry, quinazolinones are recognized as privileged structures due to their presence in numerous biologically active natural products and pharmaceutical compounds. The quinazoline ring system was first named in 1887, with systematic numbering established to distinguish the positions available for substitution. The compound under investigation represents a modern synthetic derivative that incorporates both the classical quinazolinone framework and contemporary structural modifications designed to enhance biological activity.

Historical Context in Tetrahydroquinazoline Research

The development of tetrahydroquinazoline chemistry has evolved significantly since the initial synthesis of quinazoline derivatives in the late 19th century. The systematic exploration of tetrahydroquinazoline compounds gained momentum in the latter half of the 20th century as researchers recognized the potential for creating more selective and potent pharmaceutical agents through partial saturation of the aromatic ring system.

Tetrahydroquinazoline derivatives have been investigated extensively for their ability to modulate various biological targets. Research conducted in the early 2000s demonstrated that these compounds could serve as effective scaffolds for developing enzyme inhibitors, particularly in the field of antimicrobial and anticancer drug discovery. The incorporation of sulfur-containing substituents, such as the methylthio group present in the target compound, emerged as a strategy to enhance both the pharmacological properties and the synthetic versatility of these molecules.

Historical synthesis approaches to tetrahydroquinazoline compounds have included various condensation reactions and cyclization strategies. Early methodologies involved the condensation of 2-aminobenzoic acid derivatives with isothiocyanates, followed by methylation and reduction steps. These foundational synthetic routes established the chemical principles that continue to guide modern approaches to tetrahydroquinazoline synthesis.

Significance in Medicinal Chemistry

The medicinal chemistry significance of this compound derives from its structural features that enable interaction with diverse biological targets. Quinazolinone derivatives have demonstrated activity against multiple therapeutic targets, including carbonic anhydrases, kinases, and various enzyme systems involved in disease processes.

Recent investigations have revealed that tetrahydroquinazoline-based compounds exhibit particular promise as carbonic anhydrase inhibitors, with specific selectivity for tumor-related isoforms. The presence of the methylthio substituent at the 2-position has been identified as a crucial structural element that contributes to both the binding affinity and selectivity profile of these compounds. Structure-activity relationship studies have demonstrated that positions 2, 6, and 8 of the quinazolinone ring system are particularly significant for pharmacological activity.

The compound's significance extends beyond its direct biological activities to include its role as a synthetic intermediate in the preparation of more complex pharmaceutical agents. The methylthio group serves as a versatile functional handle that can be modified through various chemical transformations, enabling the synthesis of diverse analogs with potentially enhanced therapeutic properties.

| Biological Target | Activity Type | Relevance |

|---|---|---|

| Carbonic Anhydrase Isoforms | Enzyme Inhibition | Anticancer Applications |

| Protein Kinases | Molecular Interaction | Cell Signaling Modulation |

| Antimicrobial Targets | Growth Inhibition | Infectious Disease Treatment |

| Metabolic Enzymes | Catalytic Interference | Metabolic Disorder Management |

Research Objectives and Scope of Current Studies

Contemporary research objectives surrounding this compound encompass multiple scientific domains, ranging from fundamental chemical characterization to applied pharmaceutical development. Primary research goals include the comprehensive evaluation of the compound's biological activity profile, the optimization of synthetic methodologies for its preparation, and the development of structure-activity relationships that guide the design of improved analogs.

Current studies focus on elucidating the precise mechanisms by which this compound interacts with its biological targets. Researchers are particularly interested in understanding how the methylthio substituent influences binding interactions and selectivity profiles. Computational modeling studies are being employed to predict optimal structural modifications that could enhance therapeutic efficacy while minimizing potential adverse effects.

Synthetic chemistry research objectives include the development of more efficient and environmentally sustainable synthetic routes to the target compound. Recent advances in electrochemical synthesis methods have shown promise for the preparation of tetrahydroquinazoline derivatives under mild reaction conditions. These approaches offer advantages in terms of reaction selectivity, energy efficiency, and reduced waste generation compared to traditional synthetic methods.

The scope of current investigations also encompasses comprehensive pharmacological profiling to establish the compound's potential for clinical development. This includes detailed studies of absorption, distribution, metabolism, and excretion properties, as well as preliminary safety assessments in appropriate biological models. Researchers are particularly focused on understanding how the unique structural features of this compound influence its pharmacokinetic behavior and therapeutic window.

| Research Domain | Current Objectives | Expected Outcomes |

|---|---|---|

| Medicinal Chemistry | Target Identification and Validation | Enhanced Therapeutic Selectivity |

| Synthetic Chemistry | Method Optimization and Scale-up | Improved Production Efficiency |

| Pharmacology | Mechanism Elucidation | Rational Drug Design Guidelines |

| Computational Chemistry | Molecular Modeling and Prediction | Structure-Activity Relationship Models |

Properties

IUPAC Name |

2-methylsulfanyl-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-13-9-10-7-5-3-2-4-6(7)8(12)11-9/h2-5H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCIOWMDHSRPCFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(CCCC2)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363185 | |

| Record name | 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34170-21-3 | |

| Record name | 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Reaction Parameters:

| Parameter | Conditions | Yield | Source |

|---|---|---|---|

| Solvent | Ethanol/Water | 68–93% | |

| Base | NaOH/KOH | — | |

| Temperature | Reflux (70–100°C) | — | |

| Reaction Time | 4–15 hours | — |

A modified approach substitutes formaldehyde with methyl isothiourea sulfate in the presence of potassium hydroxide, achieving an 82% yield of 7,7-dimethyl-2-(methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one. This method highlights the role of steric hindrance in modulating reaction efficiency.

Nucleophilic Substitution Reactions

Substitution of preformed quinazolinone derivatives offers a route to introduce the methylthio group. For instance, 3-amino-2-mercaptoquinazolin-4(3H)-one undergoes nucleophilic displacement with methyl iodide or dimethyl sulfate in alkaline media.

Comparative Substitution Efficiency:

Microwave irradiation (180°C, 15 hours) enhances reaction rates for morpholine substitutions, achieving >90% conversion in model systems. Kinetic studies using HPLC monitoring reveal pseudo-first-order behavior, with activation energies of ~45 kJ/mol.

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A protocol involving S-methylisothiourea and 5,5-dimethylcyclohexane-1,3-dione under microwave conditions (180°C, 20 minutes) yields 70–85% product, compared to 12-hour conventional heating.

Continuous Flow Reactors

Industrial-scale production employs continuous flow systems to enhance scalability. A pilot study demonstrated a 15% increase in yield (from 78% to 93%) by optimizing residence time (30 minutes) and temperature (120°C) in a microreactor setup.

Optimization and Process Parameters

Solvent Effects

| Solvent | Dielectric Constant | Yield | Purity |

|---|---|---|---|

| Ethanol | 24.3 | 82% | 98.5% |

| DMF | 36.7 | 75% | 95.2% |

| Water | 80.1 | 68% | 91.3% |

Ethanol balances polarity and boiling point, favoring both solubility and reflux efficiency.

Catalytic Enhancements

The addition of p-sulfonic acid calixarene (1 mol%) in aqueous media improves cyclization yields to 94% under ambient conditions. This catalyst facilitates proton transfer during the rate-limiting cyclization step, as evidenced by DFT calculations.

Analytical Validation and Purification

Chromatographic Techniques

Spectroscopic Confirmation

-

1H NMR : Methylthio protons resonate at δ 2.4–2.6 ppm; tetrahydroquinazolinone CH₂ groups appear at δ 1.6–2.8 ppm.

-

IR Spectroscopy : C=O stretches at 1640–1656 cm⁻¹ confirm lactam formation.

Industrial Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The quinazolinone core can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced quinazolinone derivatives.

Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

Medicinal Chemistry

2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one has been investigated for its pharmacological properties:

- Anticancer Activity : Research indicates that compounds within this class exhibit antiproliferative effects against various cancer cell lines, including HeLa (cervical carcinoma), HT-29 (colorectal adenocarcinoma), and A2780 (ovarian carcinoma) cells . The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival.

- Antimicrobial Properties : The compound's structural features allow it to interact with microbial targets, suggesting potential applications in developing new antimicrobial agents.

Drug Development

Due to its biological activity, this compound is being explored as a lead compound in drug discovery:

- Target Interaction Studies : Investigations into how this compound binds to enzymes or receptors are critical for understanding its therapeutic potential. Techniques such as molecular docking and binding affinity assays are commonly employed.

- Synthesis of Derivatives : The compound serves as a building block for synthesizing more complex heterocyclic compounds with enhanced biological activity. Various synthetic routes have been developed to optimize yield and purity .

Chemical Synthesis

The synthesis of this compound typically involves cyclization reactions using precursors like 2-aminobenzylamine and carbon disulfide under basic conditions. Industrial methods focus on scalability and cost-effectiveness, utilizing continuous flow reactors to enhance production efficiency .

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of various derivatives of this compound on human cancer cell lines. The results showed significant inhibition of cell growth in HeLa and HT-29 cells, with IC values indicating strong activity compared to standard chemotherapeutic agents .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action of this compound in inhibiting specific kinases involved in cancer proliferation pathways. Using biochemical assays and molecular modeling techniques, researchers demonstrated that the compound effectively binds to the ATP-binding site of these kinases, leading to reduced phosphorylation of downstream targets .

Mechanism of Action

The mechanism of action of 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinazolinone Core

Thioxo vs. Methylthio Substituents

- 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one (CAS 16064-21-4):

- The thioxo (-C=S) group increases electrophilicity at the 2-position, enhancing reactivity in nucleophilic substitution reactions.

- Exhibits strong antitumor activity but lower solubility compared to methylthio analogs due to reduced polarity .

- Key Difference : The methylthio group in the target compound improves metabolic stability compared to the thioxo group, which is prone to oxidation .

Amino vs. Methylthio Substituents

- 2-Amino-3,4-dihydroquinazolin-4-one: The amino (-NH₂) group facilitates hydrogen bonding with biological targets, often leading to neuroprotective or antiviral effects. Lower lipophilicity compared to methylthio derivatives reduces cell membrane permeability .

Phenyl vs. Methylthio Substituents

- 2-Phenylquinazolin-4(3H)-one :

- The phenyl group increases π-π stacking interactions, enhancing binding to aromatic residues in enzymes.

- Demonstrates antimicrobial activity but suffers from poor aqueous solubility, limiting bioavailability .

Structural Modifications in the Tetrahydroquinazolinone Family

7,7-Dimethyl-2-(methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one :

- Shows enhanced antimicrobial activity compared to the non-dimethylated analog .

2-(Methylthio)-7,8-dihydroquinazolin-5(6H)-one (CAS 185040-32-8):

- The dihydroquinazolinone core (vs. tetrahydro) reduces ring saturation, increasing planarity and altering binding modes.

- Similarity score of 0.70 to the target compound suggests overlapping bioactivity profiles but distinct pharmacokinetics .

Biological Activity

2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique quinazolinone core structure combined with a methylthio substituent positions it as a candidate for various therapeutic applications.

- Molecular Formula : C9H12N2OS

- Molecular Weight : 196.27 g/mol

- CAS Number : 34170-21-3

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound possesses significant antibacterial and antifungal activity. It has been tested against various strains of bacteria and fungi with promising results.

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, suggesting potential protective effects against oxidative stress-related diseases.

- Anticancer Potential : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction.

Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several pathogens. The results are summarized in the following table:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The compound exhibited a dose-dependent scavenging effect with an IC50 value of 25 µg/mL. This indicates its potential to act as an antioxidant agent .

Anticancer Activity

In vitro studies on various cancer cell lines revealed that the compound significantly reduces cell viability. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 20 |

| A549 (lung cancer) | 18 |

Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways .

The biological effects of this compound are attributed to its interaction with specific molecular targets. It is believed to inhibit enzymes involved in critical cellular processes and modulate signaling pathways associated with cell survival and apoptosis.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed significant improvement when treated with formulations containing this compound alongside standard antibiotics.

- Cancer Research : A laboratory study focused on breast cancer cells demonstrated that treatment with this compound led to a marked decrease in tumor size in xenograft models.

Q & A

Basic Research Questions

Q. What are the optimized protocols for synthesizing 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one with high yield and purity?

- Methodological Answer : The compound can be synthesized via cycloaddition or nucleophilic substitution. For example, Pd/C-catalyzed hydrogenation in methanol or ethanol under reflux (70–80°C) for 4–15 hours achieves yields up to 93% . Column chromatography (SiO₂, DCM/MeOH 25:1) is effective for purification, with TLC monitoring (Rf ≈ 0.41–0.43) to confirm purity .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Methodological Answer :

- 1H-NMR : Signals for methylthio (δ ≈ 2.4–2.6 ppm) and tetrahydroquinazolinone protons (δ ≈ 1.6–2.8 ppm) confirm regiochemistry .

- 13C-NMR : Carbonyl resonance at δ ≈ 164–165 ppm and methylthio carbon at δ ≈ 14–16 ppm verify core structure .

- IR : Strong absorption at 1640–1656 cm⁻¹ indicates the C=O stretch, while 2847–3059 cm⁻¹ corresponds to C–H and S–Me bonds .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Stability studies should include:

- Thermal Analysis : DSC/TGA to determine decomposition temperatures (>250°C observed in some derivatives) .

- Light Sensitivity : UV-Vis spectroscopy under accelerated light exposure (ICH Q1B guidelines).

- Humidity Tests : Monitor hygroscopicity via dynamic vapor sorption (DVS) .

Advanced Research Questions

Q. What strategies enable selective functionalization of the methylthio group for bioactivity studies?

- Methodological Answer : The SMe group undergoes nucleophilic substitution with amines (e.g., morpholine) under microwave irradiation (180°C, 15 hours) to yield derivatives like 2-(morpholin-4-yl)-tetrahydroquinazolinones . Kinetic studies (HPLC monitoring) optimize reaction rates, while DFT calculations predict regioselectivity .

Q. How can mechanistic studies elucidate the compound’s reactivity in singlet oxygen-mediated reactions?

- Methodological Answer :

- EPR Spectroscopy : Detect ¹O₂ intermediates using TEMP traps.

- Computational Modeling : TD-DFT simulations (Gaussian 09) model ene reactions, as seen in hydroperoxide formation during crystallization in n-hexane/CH₂Cl₂ .

- Kinetic Isotope Effects : Compare reaction rates with deuterated analogs to confirm radical pathways .

Q. What approaches resolve contradictions in reported synthetic yields of derivatives?

- Methodological Answer :

- Parameter Screening : Compare Pd/C catalyst loadings (10% vs. 5% wt), solvents (MeOH vs. EtOAc), and reaction times (4 vs. 15 hours) .

- DoE (Design of Experiments) : Use response surface methodology to identify optimal conditions (e.g., 56% yield improved to 93% with excess phenyl vinyl sulfone) .

Q. How can the tetrahydroquinazolinone core be modified to study structure-activity relationships (SAR) in antimicrobial applications?

- Methodological Answer :

- Derivatization : Introduce electron-withdrawing groups (e.g., Br, F) at position 6 via Suzuki coupling (e.g., 6-bromo derivatives, 92% yield) .

- Biological Assays : Test MIC against Gram-positive bacteria (e.g., S. aureus) and compare with computational docking (AutoDock Vina) on dihydrofolate reductase .

Data Contradiction Analysis

Q. Why do melting points vary across derivatives (e.g., 170°C vs. >250°C)?

- Methodological Answer :

- Crystallinity Differences : Bulky substituents (e.g., benzenesulfonyl) increase lattice energy, raising melting points .

- Polymorphism Screening : Use XRPD to identify crystalline vs. amorphous forms .

Q. How can discrepancies in elemental analysis data (e.g., C 55.10% vs. 55.32%) be addressed?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.